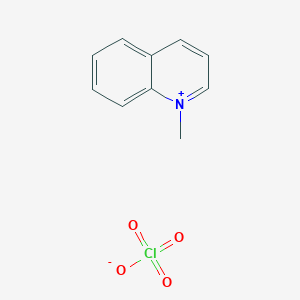

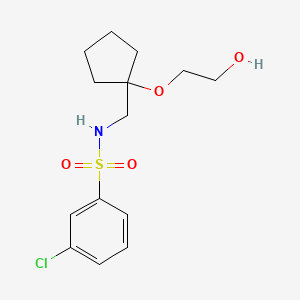

![molecular formula C20H15F2N3O2S B2525795 2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-44-9](/img/structure/B2525795.png)

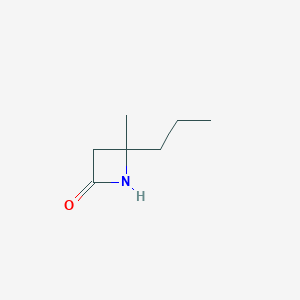

2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a fluorinated molecule that likely exhibits significant biological activity given the presence of a thiazole ring and fluorine atoms, which are common features in many pharmacologically active compounds. The structure suggests potential for interactions with various biological targets due to the presence of multiple aromatic rings and amide linkages, which can engage in hydrogen bonding and pi-stacking interactions.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles and carboxamide derivatives has been reported in the literature. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles involved modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a multi-step process involving acyl chlorination, coupling, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the availability of starting materials and the desired functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR, and in some cases, X-ray crystallography . For example, the crystal structure and DFT study of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide provided insights into the conformation and electronic properties of the molecule . Similar analytical methods would be applicable to determine the molecular structure of "2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide."

Chemical Reactions Analysis

The reactivity of the compound would likely involve the amide and thiazole functionalities. The amide group could participate in condensation reactions or be a site for nucleophilic attack, while the thiazole ring could engage in electrophilic substitution reactions. The presence of fluorine atoms could influence the reactivity by affecting the electron density of adjacent aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms typically increases the lipophilicity and metabolic stability of organic molecules . The compound's solubility, melting point, and stability could be predicted based on the properties of similar fluorinated carboxamides and benzothiazoles . Additionally, the compound's ability to absorb light and its fluorescence properties could be explored using UV-Vis and fluorescence spectroscopy, as demonstrated by the use of related compounds in fluorimetric determinations .

Applications De Recherche Scientifique

Antitumor Properties of Fluorinated Benzothiazoles

Research has demonstrated the potent cytotoxic activity of fluorinated 2-(4-aminophenyl)benzothiazoles against certain human breast cancer cell lines, indicating their potential as antitumor agents. The fluorination of these compounds has been shown to significantly affect their biological activity, with specific fluorinated derivatives exhibiting a broad spectrum of action against various cancer cell lines (Hutchinson et al., 2001).

Structural and Vibrational Properties of Fluorobenzamides

The synthesis and characterization of compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have been explored, providing insights into their crystal structures and vibrational properties. These studies contribute to a deeper understanding of the molecular configurations and potential applications of fluorobenzamides in material science and drug design (Saeed et al., 2010).

Development of Fluorine-18-Labeled Compounds

The development of fluorine-18-labeled compounds, such as antagonists for the 5-HT1A receptor, exemplifies the application of fluorinated compounds in neuroimaging and the study of neurological disorders. These compounds can provide valuable tools for PET imaging, enhancing our ability to study and diagnose brain-related conditions (Lang et al., 1999).

Antimicrobial and Antifungal Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown to possess promising antimicrobial and antifungal activities. The introduction of fluorine atoms into these compounds has been suggested to enhance their biological activity, indicating their potential in developing new antimicrobial agents (Desai et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c21-12-3-1-11(2-4-12)18(26)25-20-24-17-15(9-10-16(17)28-20)19(27)23-14-7-5-13(22)6-8-14/h1-8,15H,9-10H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMOJSIZCCNDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NC3=CC=C(C=C3)F)N=C(S2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

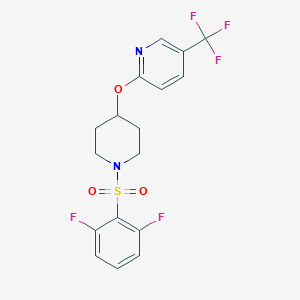

![4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2525729.png)

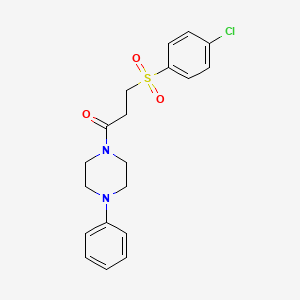

![2-Phenylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B2525730.png)

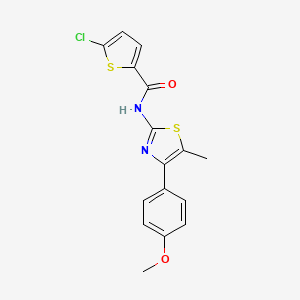

![(3r,5r,7r)-N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2525733.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)